![molecular formula C26H22ClN3O4 B2570529 2-(3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide CAS No. 894913-42-9](/img/structure/B2570529.png)
2-(3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide
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Description
2-(3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C26H22ClN3O4 and its molecular weight is 475.93. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Agents
Derivatives of naphthyridine, such as those synthesized in the study by Ramalingam, Ramesh, and Sreenivasulu (2019), have been explored for their antibacterial properties. These compounds, starting from a common intermediate similar in structure to the queried compound, exhibited significant antibacterial activity, highlighting the potential of naphthyridine derivatives in developing new antibacterial drugs (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Structural Studies and Co-crystals
Karmakar, Kalita, and Baruah (2009) conducted a structural study on co-crystals and a salt of quinoline derivatives, featuring an amide bond similar to the one in the queried compound. This research provides valuable insights into the structural properties and potential applications of naphthyridine and quinoline derivatives in the design of materials with specific molecular interactions (Karmakar, Kalita, & Baruah, 2009).
Herbicide Metabolism and Safety
Studies on the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes shed light on the environmental and health implications of chloroacetamide use in agriculture. Research by Coleman, Linderman, Hodgson, and Rose (2000) on the comparative metabolism of these compounds can provide context for understanding the safety and environmental impact of related chloroacetamide compounds (Coleman, Linderman, Hodgson, & Rose, 2000).
Chemical Synthesis and Catalysis
The development of catalysts for the reduction of ketones, involving naphthyridine derivatives, as discussed by Facchetti et al. (2016), is another area of application. This study illustrates the role of naphthyridine derivatives in catalytic processes, potentially offering pathways for the synthesis or functionalization of similar compounds (Facchetti et al., 2016).
Fluorescent Sensing
Lu, Phang, and Fang (2016) explored the fluorescent sensing capabilities of ethyne-linked naphthyridine-aniline conjugated molecules, which could serve as selective sensors for biological molecules like guanine. Such research indicates the potential of naphthyridine derivatives in the development of new sensors and diagnostic tools (Lu, Phang, & Fang, 2016).
properties
IUPAC Name |
2-[3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O4/c1-3-34-20-11-9-19(10-12-20)29-23(31)15-30-14-22(24(32)17-5-7-18(27)8-6-17)25(33)21-13-4-16(2)28-26(21)30/h4-14H,3,15H2,1-2H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPXOJBURMCDHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide |
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